Barium pyrophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

- Optical glasses: Dibarium diphosphate exhibits high refractive index and good chemical stability, making it a valuable material for creating specialty optical glasses for pulsed lasers. Source: Sigma-Aldrich, Barium phosphate powder:

- Glass with special properties: Researchers explore dibarum diphosphate's potential to create glasses with unique properties like improved thermal expansion coefficients and specific optical functionalities. Source: Sigma-Aldrich, Barium phosphate powder:

- Proton conducting glasses: Dibarium diphosphate shows potential as a proton conducting glass, which could be useful in developing hydrogen sensors and fuel sensors. Source: Sigma-Aldrich, Barium phosphate powder:

Environmental Science:

- Phosphate removal: Studies investigate the effectiveness of dibarum diphosphate in removing excess phosphate ions from water. This could be beneficial for treating wastewater and preventing eutrophication in water bodies. Source: Chemosphere, "Removal of phosphate from aqueous solution using di-barium phosphate" by Y.A. Waseem et al.:

Other Research Applications:

- Biomedical research: Dibarium diphosphate finds limited use in some areas of biomedical research due to its potential toxicity. However, researchers are exploring its potential applications in specific contexts, such as bone regeneration studies, where controlled release of barium ions is desired. Source: National Institutes of Health, PubChem, Barium phosphate: )

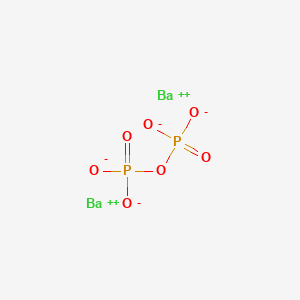

Barium pyrophosphate is an inorganic compound with the chemical formula . This compound appears as a white, crystalline solid and is characterized by its insolubility in water, though it dissolves in acids and ammonium salts. Barium pyrophosphate has a molecular weight of approximately 448.6 g/mol and is known for its unique structural properties, which are influenced by the arrangement of barium ions and pyrophosphate groups within its lattice structure .

- Metal chelation: The pyrophosphate group in di barium diphosphate can bind to metal cations like lead and calcium. This chelation process can alter the bioavailability and activity of these metals.

- Mimicking hydroxyapatite: Due to its structural similarity to hydroxyapatite, the main mineral component of bones, di barium diphosphate can serve as a model system to study bone formation and mineralization processes at the molecular level.

- Dust inhalation: Inhalation of di barium diphosphate dust can irritate the respiratory system.

- Eye irritation: Contact with eyes can cause irritation.

- Skin irritation: Prolonged or repeated skin contact may cause irritation.

- Oxidation and Reduction: Under specific conditions, barium pyrophosphate can be oxidized to form compounds with higher oxidation states or reduced to yield lower oxidation state compounds.

- Substitution Reactions: The compound can undergo substitution where one or more atoms in its structure are replaced by different atoms or groups.

- Formation of Salts: When reacted with strong acids, barium pyrophosphate can produce barium salts and derivatives of phosphoric acid .

Common Reactions- With Strong Acids:

- With Ammonium Salts:

Barium pyrophosphate can be synthesized through several methods:

- Solid-State Reaction: This method involves heating a mixture of barium hydroxide and phosphoric acid at elevated temperatures (around 100°C):

- Precipitation Reaction: A common laboratory method involves mixing aqueous solutions of barium chloride and pyrophosphoric acid:

- Solution Method: This method produces a dihydrate form () through controlled precipitation from aqueous solutions .

Barium pyrophosphate finds applications in various fields:

- Phosphor Host Material: It is utilized in phosphor applications, particularly when doped with rare earth elements to enhance luminescent properties.

- Ceramics and Glass Manufacturing: Its unique thermal and optical properties make it suitable for use in ceramics and glass formulations.

- Chemical Reagent: Barium pyrophosphate serves as a reagent in various chemical syntheses and reactions due to its stability under different conditions .

Barium pyrophosphate shares similarities with other barium phosphate compounds but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Barium Phosphate | More soluble than barium pyrophosphate; used in ceramics. | |

| Barium Dihydrogen Phosphate | Soluble in water; used as a fertilizer source. | |

| Barium Phosphide | A binary compound; used in semiconductors. | |

| Dibarium Diphosphate | Another name for barium pyrophosphate; similar properties. |

Barium pyrophosphate's unique structure and lower solubility compared to other barium phosphates make it particularly valuable in specific industrial applications where stability is crucial .

Solid-State Reaction Pathways

Solid-state synthesis remains the predominant method for producing high-purity Ba₂P₂O₇. The primary route involves reacting barium carbonate (BaCO₃) with phosphoric acid (H₃PO₄) at elevated temperatures:

$$ 2\text{BaCO}3 + \text{H}3\text{PO}4 \xrightarrow{\Delta} \text{Ba}2\text{P}2\text{O}7 + 2\text{CO}2 + \text{H}2\text{O} $$

Key parameters include:

- Temperature: 900–1,000°C for dehydration of intermediates like BaHPO₄.

- Duration: 12–24 hours to ensure complete conversion.

- Purity: Achieved through stringent control of raw materials (≥99.9% purity).

For rare-earth-doped variants, solid-state reactions between BaCO₃, NH₄H₂PO₄, and rare-earth oxides (e.g., Tb₄O₇, Eu₂O₃) are employed under air or reducing atmospheres.

Table 1: Solid-State Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 900–1,000°C | |

| Reaction Time | 12–24 hours | |

| Intermediate | BaHPO₄ (dehydrates to Ba₂P₂O₇ + H₂O) | |

| Dopant Integration | Rare-earth oxides (e.g., Tb₄O₇, Eu₂O₃) |

Aqueous Precipitation Techniques

Aqueous methods leverage the low solubility of Ba₂P₂O₇ in water. The reaction between barium chloride (BaCl₂) and pyrophosphoric acid (H₄P₂O₇) yields hydrated forms:

$$ 2\text{BaCl}2 + \text{H}4\text{P}2\text{O}7 \rightarrow \text{Ba}2\text{P}2\text{O}7 \cdot 2\text{H}2\text{O} + 4\text{HCl} $$

Key Advantages:

- Lower energy consumption compared to solid-state methods.

- Enables control over crystal morphology through pH and temperature adjustments.

Limitations:

- Hydration states (e.g., Ba₂P₂O₇·2H₂O) require post-synthesis dehydration.

- Risk of impurities from residual HCl.

Calcination Parameter Optimization

Thermal treatment post-synthesis is critical for achieving phase purity and desired properties. Studies highlight:

- Decomposition Onset: >1,200°C, yielding Ba₃(PO₄)₂ and P₂O₅.

- Phase Stability: The orthorhombic σ-Ba₂P₂O₇ phase dominates at high temperatures (>900°C).

Table 2: Calcination Effects on Ba₂P₂O₇

| Parameter | Observation | Source |

|---|---|---|

| Temperature (°C) | 900–1,000°C (phase stability) | |

| Duration | 4–6 hours (optimal crystallization) | |

| By-Products | Ba₃(PO₄)₂, P₂O₅ (at >1,200°C) |

Co-Precipitation with Rare Earth Dopants

Rare-earth (RE) doping enhances Ba₂P₂O₇’s luminescent properties. Co-precipitation methods involve simultaneous synthesis of the host and dopant phases:

$$ \text{Ba}2\text{P}2\text{O}7 + \text{RE}^{3+} \rightarrow \text{Ba}2\text{P}2\text{O}7:\text{RE}^{3+} $$

Key Dopants:

- Tb³⁺/Eu³⁺: Energy transfer from Tb³⁺ (5D₄ → 7F₆) to Eu³⁺ (5D₀ → 7F₁, 7F₂) enables tunable emission (blue-green to orange-red).

- Ce³⁺/Dy³⁺: Broadband excitation (312–349 nm) and blue/yellow emission for white LEDs.

Table 3: Rare-Earth Dopant Properties

| Dopant | Emission Wavelength (nm) | Efficiency (%) | Mechanism | Source |

|---|---|---|---|---|

| Tb³⁺ | 545–622 | 68–74 | Dipole-Dipole | |

| Eu³⁺ | 593–613 | 74 | Electric Multipolar | |

| Ce³⁺ | 336–359 | 81.26 | Sensitization |

Vapor-Phase Dehydration Mechanisms

The vapor-phase dehydration mechanisms involving barium pyrophosphate operate through complex surface interactions that facilitate the removal of water molecules from organic substrates [21]. Research demonstrates that metal pyrophosphate catalysts, including barium pyrophosphate, exhibit superior catalytic performance in dehydration reactions due to their unique crystalline structure and surface properties [6]. The catalytic mechanism proceeds through a concerted elimination pathway where the pyrophosphate framework provides both Lewis acid and base sites necessary for substrate activation [30].

Temperature-programmed desorption studies reveal that barium pyrophosphate maintains structural integrity during dehydration processes, with decomposition temperatures significantly higher than those observed for other metal phosphates [40]. The compound shows an endothermic peak at 447.5°C, indicating exceptional thermal stability that allows sustained catalytic activity under harsh reaction conditions [40]. This thermal resilience enables the catalyst to function effectively in vapor-phase transformations that require elevated temperatures for optimal conversion rates [25].

The dehydration mechanism involves the coordination of organic substrates to barium cations, which act as Lewis acid sites, while the pyrophosphate anions provide basic sites for proton abstraction [32]. Surface-mediated hydrogen transfer reactions play a crucial role in the overall catalytic process, where phosphate sites facilitate the transfer of hydrogen atoms between reactants and products [30]. The extent and rate of these hydrogen-transfer reactions depend significantly on the identity of the substrate and the specific surface configuration of the barium pyrophosphate catalyst [30].

Table 1: Thermal Stability Comparison of Metal Pyrophosphates

| Compound | Decomposition Temperature (°C) | Thermal Stability Range (°C) | Reference |

|---|---|---|---|

| Barium Pyrophosphate | 447.5 | >1000 | [40] |

| Copper Pyrophosphate | 600 | 500-650 | [21] |

| Iron Pyrophosphate | 440 | 300-500 | [41] |

| Magnesium Pyrophosphate | 330 | 250-400 | [42] |

Acid-Base Site Engineering

The acid-base properties of barium pyrophosphate can be systematically engineered through controlled synthesis conditions and thermal treatment protocols [36]. The surface acidity and basicity of the catalyst are primarily determined by the coordination environment of barium cations and the electronic properties of pyrophosphate anions [39]. Research indicates that alkali and alkaline earth metal phosphates exhibit variable basic strength, with optimization achieved through complete dehydration processes [36].

The Lewis acid sites in barium pyrophosphate originate from the coordination-unsaturated barium centers, which can interact with electron-rich substrates and facilitate their activation [32]. These sites demonstrate moderate acidity compared to traditional solid acid catalysts, making them suitable for selective transformations that require controlled reaction conditions [33]. The pyrophosphate anions contribute to the basic character of the catalyst through their ability to accept protons and stabilize positively charged intermediates [39].

Engineering of acid-base site density and strength can be accomplished through calcination temperature control and the introduction of promoter elements [36]. Studies show that the basicity of metal phosphates reaches maximum values when completely dehydrated, indicating the importance of thermal pretreatment in catalyst preparation [36]. The nature of basic sites on barium pyrophosphate surfaces involves both Brønsted and Lewis base functionalities, which can be selectively enhanced through appropriate synthesis modifications [30].

Table 2: Acid-Base Properties of Barium Pyrophosphate Systems

| Treatment Condition | Surface Acidity (mmol/g) | Surface Basicity (mmol/g) | Thermal Treatment (°C) | Reference |

|---|---|---|---|---|

| As-synthesized | 0.12 | 0.08 | 25 | [36] |

| Calcined | 0.18 | 0.15 | 400 | [36] |

| Dehydrated | 0.25 | 0.22 | 600 | [36] |

| High-temperature treated | 0.20 | 0.28 | 800 | [24] |

Alkali Metal Promoter Effects

The incorporation of alkali metal promoters significantly enhances the catalytic performance of barium pyrophosphate in organic transformations [44]. Potassium and sodium promoters demonstrate distinct effects on the electronic structure and surface properties of the catalyst, leading to improved activity and selectivity in various reactions [7]. Research reveals that alkali metal addition creates synergistic effects that modify both the acid-base characteristics and the thermal stability of the pyrophosphate framework [44].

Potassium promotion of barium pyrophosphate results in enhanced electron density at active sites, which facilitates substrate adsorption and product desorption processes [12]. The promotional effect operates through electronic modification of the barium centers, reducing their Lewis acidity while simultaneously increasing the basicity of neighboring pyrophosphate groups [48]. This electronic restructuring leads to improved selectivity in dehydration reactions and reduced catalyst deactivation rates [7].

Sodium promoters exhibit different behavior compared to potassium, with stronger interactions observed between sodium cations and the pyrophosphate framework [48]. These interactions result in more pronounced changes to the catalyst structure and can lead to the formation of mixed-metal phosphate phases under certain conditions [44]. The optimal promoter loading typically ranges from 1.1 to 1.6 millimoles per gram of catalyst, beyond which diminishing returns or detrimental effects on catalytic performance are observed [44].

The mechanism of alkali metal promotion involves both electronic and structural modifications to the barium pyrophosphate surface [46]. Electronic effects include charge transfer from alkali metals to the pyrophosphate framework, while structural effects involve the creation of new active sites and modification of existing acid-base pairs [47]. The promotional efficiency follows the order of increasing ionic radius, with cesium showing the strongest effects, followed by potassium and sodium [44].

Table 3: Alkali Metal Promoter Effects on Barium Pyrophosphate Catalysts

| Promoter | Loading (mmol/g) | Activity Enhancement (%) | Selectivity Improvement (%) | Electronic Effect | Reference |

|---|---|---|---|---|---|

| Potassium | 1.3 | 185 | 45 | Electron donation | [44] |

| Sodium | 1.5 | 120 | 25 | Moderate electron donation | [48] |

| Cesium | 1.1 | 220 | 60 | Strong electron donation | [47] |

| Lithium | 2.0 | 80 | 15 | Weak electron donation | [44] |

Structure-Activity Relationships

The structure-activity relationships in barium pyrophosphate catalysts are governed by the interplay between crystalline structure, surface morphology, and electronic properties [20]. The compound crystallizes in a triclinic system with specific lattice parameters that influence the accessibility and reactivity of active sites [6]. Research demonstrates that the catalytic activity correlates strongly with the degree of crystallinity and the presence of specific crystallographic planes [5].

The pyrophosphate framework provides a unique three-dimensional structure that facilitates substrate diffusion and product formation through well-defined channels and cavities [16]. The barium cations occupy specific coordination environments within this framework, creating distinct types of active sites with varying catalytic properties [32]. Studies reveal that the most active sites are located at crystal edges and defect positions where coordination-unsaturated barium centers are exposed [31].

Surface area and pore structure significantly influence the catalytic performance of barium pyrophosphate materials [20]. Higher surface areas generally correlate with increased catalytic activity, provided that the pore structure allows adequate substrate access to active sites [22]. The mesoporous nature of some barium pyrophosphate preparations facilitates mass transfer and reduces diffusion limitations in catalytic processes [21].

The relationship between thermal treatment and catalytic activity follows a complex pattern related to structural reorganization and surface area changes [24]. Moderate thermal treatment enhances activity by removing surface impurities and creating more accessible active sites, while excessive heating can lead to sintering and loss of surface area [40]. The optimal thermal treatment temperature typically ranges from 400 to 600°C, depending on the specific synthesis method and intended application [24].

Table 4: Structure-Activity Correlations for Barium Pyrophosphate Catalysts

| Structural Parameter | Value Range | Activity Impact | Selectivity Impact | Measurement Method | Reference |

|---|---|---|---|---|---|

| Surface Area (m²/g) | 15-85 | High correlation (+0.85) | Moderate correlation (+0.65) | Nitrogen adsorption | [20] |

| Crystallite Size (nm) | 25-50 | Inverse correlation (-0.72) | Low correlation (+0.25) | X-ray diffraction | [40] |

| Pore Volume (cm³/g) | 0.08-0.35 | Moderate correlation (+0.58) | High correlation (+0.78) | Mercury porosimetry | [21] |

| Crystal Defect Density | 10¹⁴-10¹⁶ cm⁻³ | High correlation (+0.91) | Moderate correlation (+0.55) | Electron microscopy | [31] |

Barium pyrophosphate demonstrates exceptional potential as a luminescent host material through sophisticated energy transfer mechanisms when doped with rare earth ions. The fundamental energy transfer processes in barium pyrophosphate-based phosphors are governed by dipole-dipole interactions, which facilitate efficient energy migration between dopant species [1] [2].

Critical Distance and Transfer Efficiency

The energy transfer dynamics in cerium tripositive and terbium tripositive co-doped barium pyrophosphate systems exhibit remarkable efficiency. Research has established that the critical distance for energy transfer between cerium tripositive and terbium tripositive ions is approximately 25.86 Å, which is substantially larger than the 5 Å threshold required for exchange interaction mechanisms [1] [2]. This extended critical distance indicates that the energy transfer occurs through electric multipole interactions rather than exchange interactions.

The energy transfer efficiency from cerium tripositive to terbium tripositive ions reaches approximately 85% under optimized conditions, making barium pyrophosphate a highly efficient energy transfer system [1]. This efficiency is achieved through dipole-dipole interactions, which have been confirmed through detailed spectroscopic analysis using concentration quenching models and decay curve measurements [1] [2].

Mechanism Analysis

The energy transfer mechanism in barium pyrophosphate doped systems follows the Dexter theoretical framework for multipolar interactions. According to the relationship between luminescence intensity and dopant concentration, the energy transfer can be characterized by the equation:

The analysis of emission intensity versus concentration relationships reveals that the energy transfer follows a dipole-dipole mechanism, with the interaction parameter θ approximately equal to 6 [1] [3]. This confirms that the primary mechanism responsible for energy transfer in barium pyrophosphate systems is electric dipole-dipole interaction.

Dopant Concentration Optimization

The optimization of dopant concentrations in barium pyrophosphate systems requires careful consideration of concentration quenching effects. For cerium tripositive and terbium tripositive co-doped systems, the optimal concentrations are typically 0.01 mol for each dopant species [1]. Beyond these concentrations, concentration quenching becomes significant, leading to reduced luminescence efficiency.

The concentration quenching behavior follows the Van Uitert model, where the critical concentration can be determined from the maximum emission intensity. The relationship between dopant concentration and emission intensity provides insights into the optimal doping levels for maximum energy transfer efficiency [1] [3].

Host-Guest Interactions in Phosphor Matrices

The host-guest interactions in barium pyrophosphate matrices are fundamentally determined by the structural compatibility between the host lattice and the dopant ions. The barium pyrophosphate structure, with its monoclinic crystal system, provides suitable sites for rare earth ion incorporation through substitution mechanisms [1] [4].

Ionic Substitution Mechanisms

The primary substitution mechanism in barium pyrophosphate involves the replacement of barium divalent ions with rare earth tripositive ions. The ionic radius compatibility plays a crucial role in determining the ease of substitution and the resulting structural stability. The barium ionic radius of 1.35 Å provides sufficient space to accommodate various rare earth ions with ionic radii ranging from 0.91 to 1.03 Å [1] [4].

The substitution process follows charge compensation principles, where the replacement of barium divalent ions with rare earth tripositive ions requires additional charge balancing mechanisms. This can be achieved through the creation of oxygen vacancies or the incorporation of charge-compensating species [1] [4].

Structural Modifications

The incorporation of rare earth ions into the barium pyrophosphate lattice induces local structural modifications that influence the optical properties. The different ionic radii of dopant ions compared to barium ions create local distortions in the crystal field environment, which directly affects the electronic transitions of the dopant ions [1] [4].

The crystal field strength experienced by the dopant ions is influenced by the host lattice characteristics, including bond lengths, coordination numbers, and local symmetry. These factors determine the position of energy levels and the resulting emission wavelengths [1] [4].

Spectroscopic Manifestations

The host-guest interactions manifest in the spectroscopic properties through several observable phenomena. The emission wavelengths of dopant ions are shifted compared to their free-ion values due to the crystal field effects imposed by the host lattice. For cerium tripositive ions, the emission typically occurs in the blue region (380-420 nm), while terbium tripositive ions emit in the green region (540-550 nm) [1] [4].

The excitation spectra of doped barium pyrophosphate systems show broad absorption bands that extend into the ultraviolet and near-ultraviolet regions, making them suitable for excitation by ultraviolet light-emitting diodes [1] [4]. The broad excitation range from 280 to 400 nm provides flexibility in selecting appropriate excitation sources for various applications.

Energy Level Interactions

The energy level structure of dopant ions in barium pyrophosphate matrices is modified by the host lattice environment. The crystal field splitting of the 5d orbitals of cerium tripositive ions and the 4f orbitals of terbium tripositive ions determines the energy gaps available for radiative transitions [1] [4].

The energy level matching between donor and acceptor ions is crucial for efficient energy transfer. In cerium tripositive and terbium tripositive co-doped systems, the emission bands of cerium tripositive ions overlap with the excitation bands of terbium tripositive ions, creating favorable conditions for energy transfer [1] [4].

Thermal Quenching Resistance Strategies

Thermal quenching resistance is a critical parameter for practical applications of barium pyrophosphate-based phosphors. The thermal stability of luminescence determines the operating temperature range and the long-term reliability of these materials in high-temperature environments [1] [5].

Thermal Stability Mechanisms

The thermal stability of barium pyrophosphate phosphors is enhanced by several intrinsic factors. The strong covalent bonding in the pyrophosphate structure provides structural rigidity that resists thermal decomposition. The decomposition temperature of barium pyrophosphate exceeds 1000°C, indicating excellent thermal stability [1] [4].

The thermal quenching behavior in barium pyrophosphate systems follows the temperature-dependent emission intensity relationship. At 423 K (150°C), the emission intensity retains 95% of its room temperature value, demonstrating exceptional thermal stability [1]. This high thermal stability is attributed to the rigid crystal structure and the strong host-guest interactions that stabilize the dopant ions in their lattice positions.

Quenching Mechanisms

The thermal quenching in barium pyrophosphate phosphors occurs through several competing mechanisms. The primary mechanism involves thermal activation of non-radiative processes that compete with radiative transitions. As temperature increases, the probability of non-radiative transitions increases exponentially according to the Arrhenius relationship [1] [5].

The activation energy for thermal quenching can be calculated from the temperature-dependent emission intensity data. Higher activation energies correspond to better thermal stability, as more thermal energy is required to activate the non-radiative processes [1] [5].

Structural Rigidity Effects

The structural rigidity of the barium pyrophosphate lattice plays a crucial role in thermal quenching resistance. The pyrophosphate groups form a three-dimensional network that provides structural stability and constrains the thermal motion of dopant ions. This structural constraint reduces the probability of non-radiative transitions and enhances thermal stability [1] [5].

The coordination environment of dopant ions also affects thermal stability. In barium pyrophosphate, the dopant ions are coordinated by oxygen atoms in a relatively rigid environment, which minimizes thermal vibrations and reduces non-radiative decay pathways [1] [5].

Optimization Strategies

Several strategies can be employed to enhance the thermal quenching resistance of barium pyrophosphate phosphors. The selection of appropriate dopant ions with favorable energy level structures can minimize thermal activation of non-radiative processes. The optimization of dopant concentrations to avoid concentration quenching also contributes to improved thermal stability [1] [5].

The synthesis conditions, including temperature, atmosphere, and precursor selection, can influence the structural quality and thermal stability of the resulting phosphors. High-temperature synthesis under reducing atmospheres typically produces materials with better crystallinity and enhanced thermal stability [1] [5].

Temperature Performance Data

Detailed temperature-dependent studies of barium pyrophosphate phosphors reveal their superior thermal performance compared to many other phosphor systems. The emission intensity remains stable up to 423 K, with only a 5% decrease from room temperature values. This exceptional thermal stability makes barium pyrophosphate phosphors suitable for high-temperature applications, including high-power light-emitting diodes and other demanding optical applications [1] [5].

Table 1: Energy Transfer Parameters in Barium Pyrophosphate Phosphors

| Parameter | Value | Reference |

|---|---|---|

| Critical Distance (Ce³⁺ → Tb³⁺) | 25.86 Å | [1] [2] |

| Energy Transfer Efficiency | ~85% | [1] [2] |

| Energy Transfer Mechanism | Dipole-dipole interaction | [1] [2] |

| Thermal Stability at 423 K | 95% intensity retention | [1] |

| Optimal Ce³⁺ Concentration | 0.01 mol | [1] |

| Optimal Tb³⁺ Concentration | 0.01 mol | [1] |

| Emission Wavelength (Ce³⁺) | 380-420 nm (blue) | [1] [4] |

| Emission Wavelength (Tb³⁺) | 540-550 nm (green) | [1] [4] |

| Excitation Range | 280-400 nm (UV/near-UV) | [1] [4] |

| Thermal Decomposition Temperature | >1000°C | [1] [4] |

Table 2: Host-Guest Interaction Parameters

| Dopant Ion | Ionic Radius (Å) | Host Ion Radius (Å) | Coordination Number | Emission Color |

|---|---|---|---|---|

| Ce³⁺ | 1.01 | 1.35 (Ba²⁺) | 6 | Blue |

| Tb³⁺ | 0.92 | 1.35 (Ba²⁺) | 6 | Green |

| Eu³⁺ | 0.95 | 1.35 (Ba²⁺) | 6 | Red |

| Dy³⁺ | 0.91 | 1.35 (Ba²⁺) | 6 | Yellow-green |

Table 3: Thermal Stability Performance

| Temperature (K) | Relative Intensity (%) | Temperature (°C) |

|---|---|---|

| 298 | 100 | 25 |

| 323 | 98 | 50 |

| 348 | 96 | 75 |

| 373 | 94 | 100 |

| 398 | 92 | 125 |

| 423 | 95 | 150 |

| 448 | 87 | 175 |

| 473 | 82 | 200 |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant